molecular formula C8H12N2O B13979789 2-(3-Aminopyridin-2-yl)propan-2-ol

2-(3-Aminopyridin-2-yl)propan-2-ol

Cat. No.: B13979789
M. Wt: 152.19 g/mol
InChI Key: PAWQRSMVPHLPPU-UHFFFAOYSA-N
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Description

2-(3-Aminopyridin-2-yl)propan-2-ol is an organic compound with the molecular formula C8H12N2O. It is a derivative of pyridine, featuring an amino group at the 3-position and a hydroxyl group at the 2-position of the propan-2-ol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminopyridin-2-yl)propan-2-ol typically involves the reaction of 3-aminopyridine with acetone in the presence of a reducing agent. One common method includes the use of sodium borohydride (NaBH4) as the reducing agent under mild conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminopyridin-2-yl)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(3-Aminopyridin-2-yl)propan-2-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s overall bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Aminopyridin-2-yl)propan-2-ol is unique due to the specific positioning of the amino and hydroxyl groups, which confer distinct chemical and biological properties. This positioning allows for unique interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

2-(3-aminopyridin-2-yl)propan-2-ol

InChI

InChI=1S/C8H12N2O/c1-8(2,11)7-6(9)4-3-5-10-7/h3-5,11H,9H2,1-2H3

InChI Key

PAWQRSMVPHLPPU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=C(C=CC=N1)N)O

Origin of Product

United States

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